molecular formula C16H10N2Na2O7S4 B12512350 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt hydrate

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt hydrate

Cat. No.: B12512350
M. Wt: 516.5 g/mol
InChI Key: ADLZNNLHYLRUDW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Chemical Reactions Analysis

4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt hydrate undergoes several types of chemical reactions:

Common reagents used in these reactions include primary amines and potassium bicarbonate. The major products formed from these reactions are thiourea derivatives and alkylated proteins .

Comparison with Similar Compounds

4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt hydrate is unique due to its specific inhibition of cellular anion permeability and its ability to alkylate lysine residues. Similar compounds include:

These similar compounds highlight the unique properties of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt hydrate, particularly its effectiveness in inhibiting anion transport and its stability in various conditions.

Properties

Molecular Formula

C16H10N2Na2O7S4

Molecular Weight

516.5 g/mol

IUPAC Name

disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate

InChI

InChI=1S/C16H10N2O6S4.2Na.H2O/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;;/h1-8H,(H,19,20,21)(H,22,23,24);;;1H2/q;2*+1;/p-2

InChI Key

ADLZNNLHYLRUDW-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].O.[Na+].[Na+]

Origin of Product

United States

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